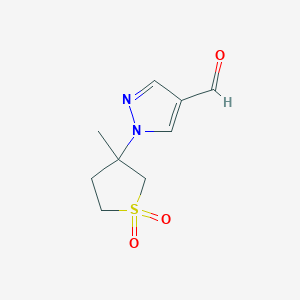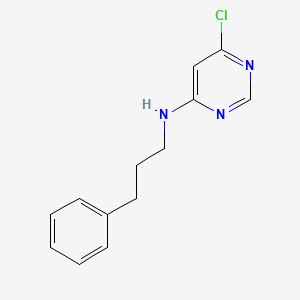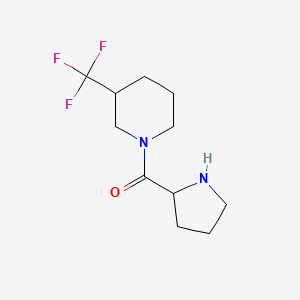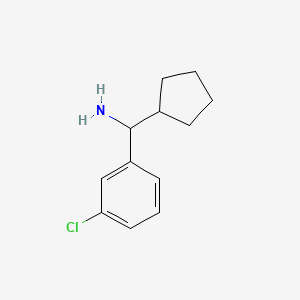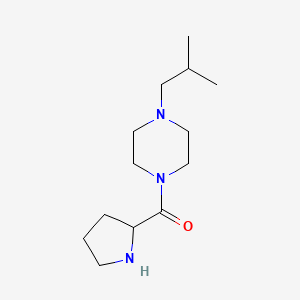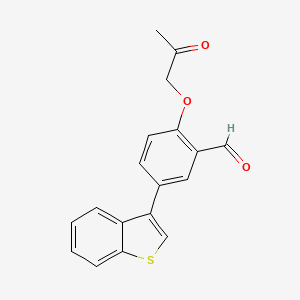
5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde
Descripción general
Descripción
5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde is a complex organic compound characterized by its benzothiophene and benzaldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde typically involves multi-step organic reactions. One common approach is the coupling of 1-benzothiophene-3-yl with 2-(2-oxopropoxy)benzaldehyde under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It has been studied for its potential antimicrobial properties, showing activity against various microorganisms.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases where benzothiophene derivatives have shown promise.
Industry: The compound's unique properties make it valuable in the production of advanced materials, such as organic field-effect transistors (OFETs) and photoswitchable fluorescent materials.
Mecanismo De Acción
The mechanism by which 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde is structurally similar to other benzothiophene derivatives, such as 5-chloro-1-benzothiophen-3-yl)methanamine and benzothieno[3,2-b]benzothiophene (BTBT).
Uniqueness:
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open doors to innovative applications and advancements in multiple fields.
Would you like more information on any specific aspect of this compound?
Propiedades
IUPAC Name |
5-(1-benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3S/c1-12(20)10-21-17-7-6-13(8-14(17)9-19)16-11-22-18-5-3-2-4-15(16)18/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUGKUZPNAGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)C2=CSC3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


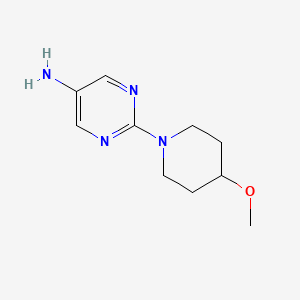
![Tert-butyl[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1465415.png)
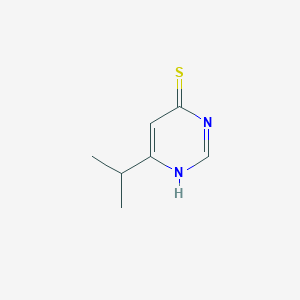
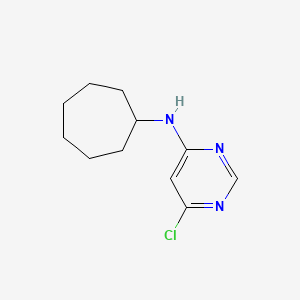
![2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol](/img/structure/B1465421.png)
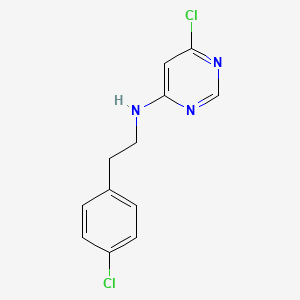
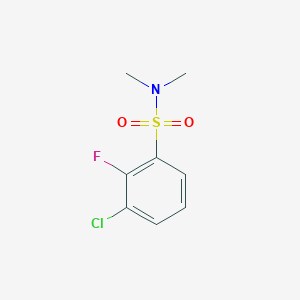
amine](/img/structure/B1465425.png)
